Enhanced Base Pairing Stability and Selectivity Compared to Thymidine and 5-Bromo-dU
The 5-fluoro modification in 5-F-dU significantly alters base-pairing properties. It has been demonstrated that 5-F-dU base pairs more strongly than thymidine (T) to both its complementary base, deoxyadenosine (dA), and to the mismatched base, deoxyguanosine (dG) . This provides a dual advantage: stronger binding to the target and a more detectable signal from the mismatch, which is useful in applications like mutation detection. In contrast, while 5-Br-dU phosphoramidite (a common heavy-atom derivative for X-ray crystallography) offers similar electron density, its use is limited by photoreactivity, which can lead to DNA strand breakage upon exposure to UV light . 5-F-dU serves as a non-photoreactive alternative, enabling experiments without this confounding variable.
| Evidence Dimension | Base-pairing strength to dA |
|---|---|
| Target Compound Data | Stronger than T to dA |
| Comparator Or Baseline | Thymidine (T): Weaker binding to dA |
| Quantified Difference | Qualitative (stronger binding) |
| Conditions | DNA duplex, standard hybridization conditions |
Why This Matters
This differential binding selectivity is crucial for designing oligonucleotide probes and primers where precise discrimination between matched and mismatched targets is required, directly impacting assay sensitivity and specificity.
